molecular formula C15H13N5O B2886988 N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide CAS No. 921055-12-1

N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2886988
CAS No.: 921055-12-1
M. Wt: 279.303
InChI Key: RQHSPGXUBNSIFS-UHFFFAOYSA-N
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Description

N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties .

Biochemical Analysis

Biochemical Properties

N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide has been found to interact with G protein-coupled receptor-35 (GPR35), a potential target in the treatment of pain and inflammatory and metabolic diseases .

Cellular Effects

The compound’s interaction with GPR35 suggests that it may have significant effects on various types of cells and cellular processes. GPR35 is known to be involved in cell signaling pathways, gene expression, and cellular metabolism . Therefore, this compound could potentially influence these cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with GPR35. It acts as an agonist, binding to the receptor and triggering a response . This could involve changes in gene expression, enzyme activation or inhibition, and other molecular-level effects.

Temporal Effects in Laboratory Settings

Given its stability and resistance to biological degradation , it is likely that the compound exhibits long-term effects on cellular function in both in vitro and in vivo studies.

Metabolic Pathways

Tetrazoles, including this compound, are often used as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that the compound may be involved in metabolic pathways that typically involve carboxylic acids.

Transport and Distribution

Tetrazolate anions, which include this compound, are more soluble in lipids than carboxylic acids, suggesting that they can penetrate more easily through cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide typically involves a [2+3] cycloaddition reaction between a nitrile and an azide. One common method involves reacting benzonitrile with sodium azide in the presence of a catalyst such as nano-ZnO/Co3O4 in dimethylformamide (DMF) at elevated temperatures (120-130°C) for several hours . This reaction yields the tetrazole ring, which can then be further functionalized to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to minimize environmental impact. The use of non-toxic reagents and catalysts, along with efficient extraction and purification techniques, ensures high yields and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro, amine, and substituted tetrazole derivatives, which can be further utilized in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide stands out due to its specific structure, which allows it to interact with a unique set of molecular targets. Its combination of a tetrazole ring and benzamide moiety provides a versatile platform for further functionalization and application in diverse fields .

Properties

IUPAC Name

N-[(1-phenyltetrazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c21-15(12-7-3-1-4-8-12)16-11-14-17-18-19-20(14)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHSPGXUBNSIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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